molecular formula C17H18N4O3 B7466140 1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione

1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione

Cat. No. B7466140
M. Wt: 326.35 g/mol
InChI Key: DLHRUHZEFIWESE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione, also known as PQ-912, is a small molecule compound that has gained significant attention in recent years due to its potential therapeutic applications. PQ-912 is a potent inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV), which plays a crucial role in the regulation of glucose metabolism.

Mechanism of Action

1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione exerts its pharmacological effects by inhibiting the activity of DPP-IV, which is a membrane-bound peptidase that cleaves the N-terminal dipeptide from incretin hormones such as GLP-1 and GIP. By inhibiting DPP-IV, 1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione increases the levels of these hormones, leading to improved glycemic control.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione improves glucose tolerance, reduces fasting plasma glucose levels, and increases insulin secretion in animal models of T2DM. 1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione has also been shown to improve beta-cell function and increase beta-cell mass in diabetic mice. In addition, 1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione has been shown to have anti-inflammatory and anti-oxidative properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione is its high potency and selectivity for DPP-IV, which makes it a useful tool for studying the role of DPP-IV in glucose metabolism. However, one limitation of 1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain in vivo experiments.

Future Directions

Future research on 1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione could focus on its potential therapeutic applications in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease (NAFLD). 1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione could also be used as a tool to study the role of DPP-IV in other physiological processes, such as immune function and inflammation. In addition, further optimization of the synthesis method for 1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione could improve its solubility and bioavailability, making it a more useful tool for in vivo experiments.

Synthesis Methods

1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione can be synthesized using a multi-step process that involves the reaction of 3-methylquinoxaline-2-carbaldehyde with 2-amino-2-methylpropanol, followed by the addition of triphosgene and imidazole. The final product is obtained after purification using column chromatography.

Scientific Research Applications

1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). DPP-IV inhibitors like 1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione have been shown to improve glycemic control by increasing the levels of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and suppress glucagon secretion, leading to a decrease in blood glucose levels.

properties

IUPAC Name

1-(2-methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-10(2)8-20-15(22)16(23)21(17(20)24)9-14-11(3)18-12-6-4-5-7-13(12)19-14/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHRUHZEFIWESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CN3C(=O)C(=O)N(C3=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.